molecular formula C21H21N3O3S B2627704 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 850937-20-1

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2627704
CAS No.: 850937-20-1
M. Wt: 395.48
InChI Key: DEKIJNVYEHYUQE-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex chemical compound comprising multiple functional groups including a quinoline, oxadiazole, and ethoxyphenyl moieties. This makes it a unique subject of study in various scientific fields due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves multiple steps starting from basic organic building blocks. Typical procedures may include:

  • Formation of 3,4-dihydroquinolin-1(2H)-yl intermediates: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

  • Synthesis of 1,3,4-oxadiazole derivatives: This generally involves the reaction of hydrazides with carboxylic acids or their derivatives.

  • Thioether bond formation: The linking of oxadiazole with quinoline through a sulfur bridge can be done using thiolation reactions.

  • Final step: Coupling of 4-ethoxyphenyl with the intermediate to form the desired product, often requiring catalysts or specific solvents to achieve high yield and purity.

Industrial Production Methods: The large-scale production of this compound would follow similar synthetic routes but optimized for efficiency, cost, and environmental impact. This often involves continuous flow techniques, use of greener solvents, and recycling of catalysts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions particularly at the quinoline moiety.

  • Reduction: Reduction reactions might be used to modify the oxadiazole ring.

  • Substitution: Substitution reactions can occur at various positions, especially on the ethoxyphenyl ring.

Common Reagents and Conditions: These reactions often involve reagents like hydrogen peroxide for oxidation, hydrazine for reduction, and halogens or nucleophiles for substitution reactions.

Major Products Formed:

  • Oxidation: Yields oxidized derivatives with potential for different bioactivities.

  • Reduction: Forms reduced versions that might be useful for further functionalization.

  • Substitution: Creates a variety of substituted analogs, expanding the compound's utility in different contexts.

Scientific Research Applications

In Chemistry:

  • Used in studies of synthetic methodologies for heterocyclic compounds.

  • Investigation of its reaction mechanisms and potential as a building block for more complex molecules.

In Biology and Medicine:

  • Potential antimicrobial, antiviral, or anticancer properties.

  • Studied for its activity against specific biological targets like enzymes or receptors.

In Industry:

  • Possible applications in the development of novel materials or coatings.

  • Uses in the synthesis of pharmaceuticals and agrochemicals due to its complex structure and functional groups.

Mechanism of Action

The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its specific application. For biological activities, it may involve:

  • Molecular Targets: Interaction with specific proteins, DNA, or enzymes.

  • Pathways: Disruption or modification of cellular processes like signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

  • Quinoline derivatives: Structurally similar but might lack the oxadiazole moiety, affecting their biological activities.

  • Oxadiazole derivatives:

Uniqueness: The combination of quinoline and oxadiazole linked by a sulfur bridge and the presence of an ethoxyphenyl group makes this compound unique. It provides a versatile scaffold for developing new molecules with potentially superior properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-26-17-11-9-16(10-12-17)20-22-23-21(27-20)28-14-19(25)24-13-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-12H,2,5,7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKIJNVYEHYUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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